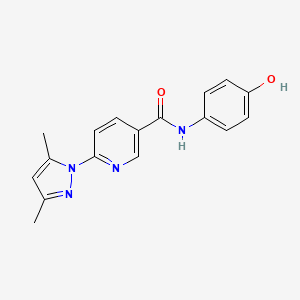![molecular formula C16H14N4O B7548684 N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)
N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide, also known as NIBN, is a chemical compound with potential applications in scientific research. NIBN is a nicotinamide derivative that has been shown to exhibit promising biological activity in various studies. In
Wirkmechanismus
The exact mechanism of action of N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide is not fully understood, but it is believed to involve its interactions with various enzymes and proteins in the body. As mentioned earlier, this compound has been found to inhibit PARP-1 and activate SIRT1. It has also been shown to interact with other proteins such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and heat shock protein 90 (HSP90).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. For instance, it has been shown to induce autophagy, a cellular process involved in the degradation of damaged or unwanted cellular components. It has also been found to modulate the activity of various signaling pathways such as the AMP-activated protein kinase (AMPK) pathway and the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide in lab experiments has several advantages and limitations. One advantage is its potential as a tool for studying the activity of PARP-1 and SIRT1. Additionally, its ability to modulate various signaling pathways and induce autophagy makes it a potentially useful compound for investigating cellular processes. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments. Furthermore, its potential interactions with other proteins and enzymes may complicate its effects in different experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide. One area of interest is its potential as a therapeutic agent for cancer treatment. As mentioned earlier, inhibition of PARP-1 has been suggested as a potential strategy for cancer treatment, and this compound's ability to inhibit PARP-1 makes it a promising candidate for further investigation. Additionally, its ability to activate SIRT1 and induce autophagy may have implications for aging and age-related diseases. Other potential future directions for research on this compound include investigating its effects on other signaling pathways and cellular processes, as well as developing more water-soluble derivatives of this compound for easier use in lab experiments.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its ability to inhibit PARP-1, activate SIRT1, and modulate various signaling pathways and cellular processes make it a potentially useful tool for investigating various biological phenomena. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to important discoveries in the field of biological sciences.
Synthesemethoden
The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide involves the reaction of 4-(1H-imidazol-1-yl)benzylamine with nicotinoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide has been found to exhibit potential biological activity in various scientific research applications. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. Inhibition of PARP-1 has been suggested as a potential therapeutic strategy for cancer treatment. Additionally, this compound has been found to activate the sirtuin 1 (SIRT1) enzyme, which has been implicated in various cellular processes such as aging, metabolism, and stress response.
Eigenschaften
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(14-2-1-7-17-11-14)19-10-13-3-5-15(6-4-13)20-9-8-18-12-20/h1-9,11-12H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKKSZDLSWQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)


![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
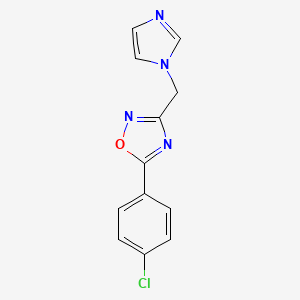
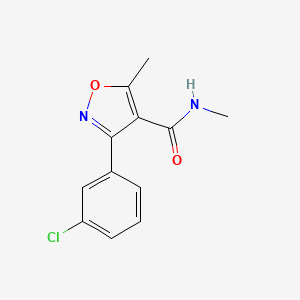
methanone](/img/structure/B7548632.png)
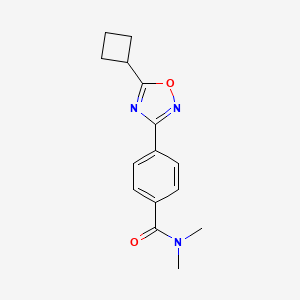
![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
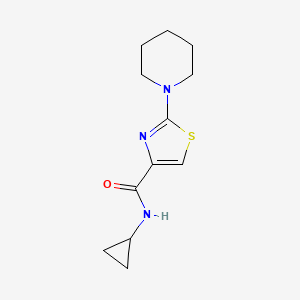
![5-[5-(1-benzoyl-4-piperidyl)-1,2,4-oxadiazol-3-yl]-1-methyl-2(1H)-pyridinone](/img/structure/B7548675.png)
